Deoxy-5-methylcytidylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of deoxy-5-methylcytidylic acid involves the methylation of deoxycytidylic acid. This process can be enzymatically catalyzed by deoxycytidylate C-methyltransferase, which uses 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid as substrates to produce this compound and dihydrofolic acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the fermentation of genetically modified microorganisms that express the necessary methyltransferase enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxy-5-methylcytidylic acid primarily undergoes methylation reactions. It can also participate in substitution reactions where the methyl group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

Methylation: 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid in the presence of deoxycytidylate C-methyltransferase.

Substitution: Various nucleophiles can be used to replace the methyl group under controlled conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Epigenetic Regulation

Deoxy-5-methylcytidylic acid is primarily recognized for its role in epigenetic regulation. Methylation of cytosine residues within DNA, particularly at CpG dinucleotides, is a well-studied mechanism that influences gene expression without altering the underlying DNA sequence. The presence of 5-mC can lead to:

- Gene Silencing : Methylation of promoter regions often results in transcriptional repression. This mechanism is crucial in processes such as X-chromosome inactivation and genomic imprinting.

- Transcriptional Activation : In some contexts, 5-mC can also facilitate gene expression by recruiting specific transcription factors or modifying chromatin structure favorably for transcription.

Recent studies have indicated that the dynamic regulation of 5-mC levels is essential for normal cellular function and development. For example, the interplay between methylation and demethylation processes is vital for stem cell differentiation and cellular identity maintenance .

Detection and Analysis Techniques

The detection of 5-mC is critical for understanding its functional implications in various biological contexts. Several methodologies have been developed to analyze methylation patterns:

- Bisulfite Sequencing : This technique involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving 5-mC unchanged. Subsequent sequencing allows researchers to map methylation patterns accurately .

- High-Performance Liquid Chromatography (HPLC) : HPLC coupled with mass spectrometry can quantify 5-mC levels in nucleic acids with high sensitivity .

- Enzymatic Assays : Specific enzymes can be used to selectively modify or cleave nucleic acids containing 5-mC, facilitating its study in various biological samples.

Role in RNA Modifications

Emerging research highlights the importance of 5-mC not just in DNA but also in RNA biology. The presence of 5-mC in RNA molecules has been linked to:

- Regulation of RNA Stability : Methylation can influence RNA stability and degradation rates, thereby affecting gene expression levels.

- Translation Efficiency : Methylated RNA may interact differently with ribosomes or translation factors, impacting protein synthesis .

Recent advancements have led to the development of techniques to map 5-mC modifications in tRNA and other non-coding RNAs, revealing complex methylation patterns that play roles in cellular function and stress responses .

Therapeutic Potential

Given its role in gene regulation and cellular processes, this compound has garnered interest for therapeutic applications:

- Cancer Therapy : Abnormal methylation patterns are often associated with cancer. Drugs targeting DNA methyltransferases (DNMTs) aim to reverse aberrant methylation and restore normal gene expression profiles.

- Gene Therapy : Understanding the mechanisms of 5-mC could enhance gene therapy approaches by providing insights into how to manipulate epigenetic marks for therapeutic benefit.

Case Study 1: Methylation Patterns in Cancer

A study analyzed the methylation status of tumor suppressor genes in various cancers. It was found that hypermethylation of specific promoters correlated with reduced expression levels of these genes, suggesting a potential biomarker for early cancer detection .

Case Study 2: Role in Stem Cell Differentiation

Research demonstrated that dynamic changes in 5-mC levels are crucial during embryonic stem cell differentiation. The study utilized bisulfite sequencing to map methylation changes across developmental stages, providing insights into lineage commitment mechanisms .

Wirkmechanismus

Deoxy-5-methylcytidylic acid exerts its effects through the methylation of specific cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases, which transfer a methyl group from S-adenosyl methionine to the cytosine residue . The methylation of cytosine residues can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .

Vergleich Mit ähnlichen Verbindungen

Deoxycytidylic acid: The parent compound that undergoes methylation to form deoxy-5-methylcytidylic acid.

5-Methylcytosine: A similar methylated base found in DNA.

Uniqueness: this compound is unique in its specific role in DNA methylation and its impact on gene expression. Unlike 5-methylcytosine, which is a base, this compound is a nucleotide that incorporates into DNA and directly influences its methylation patterns .

Biologische Aktivität

Deoxy-5-methylcytidylic acid (d5mC) is a modified nucleoside that plays a significant role in the regulation of gene expression and epigenetic modifications. This article reviews the biological activity of d5mC, focusing on its synthesis, enzymatic interactions, and implications in various biological systems.

1. Synthesis of this compound

The synthesis of d5mC occurs through the methylation of deoxycytidine at the C-5 position. This modification is catalyzed by DNA methyltransferases, which add a methyl group derived from S-adenosylmethionine (SAM) to cytosine residues in DNA. The presence of d5mC is crucial for maintaining genomic stability and regulating gene expression.

Table 1: Key Enzymes Involved in d5mC Synthesis

| Enzyme | Function | Substrate |

|---|---|---|

| DNA Methyltransferase | Methylates cytosine to form d5mC | Deoxycytidine |

| SAM-dependent Methyltransferase | Transfers methyl group from SAM to cytosine | S-adenosylmethionine |

2.1 Enzymatic Deamination

Recent studies have highlighted the role of specific deaminases, such as mSCD-B5, which preferentially deaminate 5-methylcytosine (5mC) to thymidine. This selective deamination has significant implications for DNA repair and epigenetic regulation.

- In vitro assays demonstrated that mSCD-B5 can deaminate 99% of 5mdCTP within 30 minutes, showcasing its high specificity for methylated substrates over unmethylated cytosine .

2.2 Role in Gene Regulation

d5mC is often found in gene promoters and regulatory regions, influencing transcriptional activity. Its presence is associated with gene silencing, while demethylation can reactivate silenced genes.

Table 2: Effects of d5mC on Gene Expression

| Gene Expression Status | Associated d5mC Level | Biological Implication |

|---|---|---|

| Silenced | High | Transcriptional repression |

| Active | Low | Potential activation |

3.1 Case Study: Human Sperm Cells

A study on human mature sperm cells revealed high levels of 5-methyldeoxycytidine monophosphate (5-mdCMP) deaminase activity. This enzyme converts 5-mdCMP into dTMP, which is critical for nucleotide metabolism and DNA integrity .

- The Km value for 5-mdCMP was found to be M, indicating a strong affinity for its substrate.

3.2 Implications in Disease States

Research has indicated that altered levels of d5mC are associated with various diseases, including cancer. For instance, elevated urinary levels of 5-mdC have been correlated with reduced renal function, suggesting its potential as a biomarker for disease progression .

4. Conclusion

This compound plays a pivotal role in cellular processes through its involvement in gene regulation and enzymatic reactions. The selective activity of enzymes like mSCD-B5 emphasizes the importance of methylation in genetic stability and expression. Ongoing research continues to uncover the complexities surrounding d5mC, particularly its implications in health and disease.

Eigenschaften

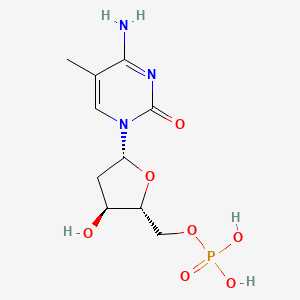

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDVNLHBCKWZDA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179693 | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-41-1 | |

| Record name | 5-Methyl dCMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.